![molecular formula C23H29N3O5S B2940433 N-(4-(N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶杂环庚-7-基)磺酰氨基)-3-甲基苯基)乙酰胺 CAS No. 921914-93-4](/img/structure/B2940433.png)
N-(4-(N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶杂环庚-7-基)磺酰氨基)-3-甲基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗炎活性
对密切相关的化学结构的研究表明了开发具有显著抗炎活性的化合物的潜力。Sunder 和 Maleraju (2013) 合成了 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺的衍生物,并测试了它们的抗炎作用。在这些化合物中,有几个显示出显著的抗炎活性,表明类似结构在治疗炎症相关疾病中具有治疗潜力 (Sunder & Maleraju, 2013).
抗菌活性
另一个研究领域集中在具有相似化学结构的化合物的抗菌特性上。Baviskar、Khadabadi 和 Deore (2013) 合成了 N-{4-甲基-5-[4-(4-氧代-2-苯基(1,3-噻唑烷-3-基)]-5-硫代(1,2,4-三唑-3-基)-1,3-噻唑-2-基}乙酰胺衍生物并评估了它们的抗菌功效。合成的化合物显示出显着的抗菌和抗真菌活性,突出了此类化学结构在开发新的抗菌剂中的潜力 (Baviskar, Khadabadi, & Deore, 2013).
药代动力学优化
药代动力学性质的优化对于有效治疗剂的开发至关重要。Humphreys 等人。(2003) 探索了结构代谢关系以识别先导化合物的类似物,同时保持效力,同时提高代谢稳定性。这项研究证明了了解化学化合物的代谢途径对于开发具有良好药代动力学特征的药物的重要性 (Humphreys et al., 2003).
抗氧化活性
化合物通过抗氧化活性调节氧化应激的作用是研究的一个增长领域。Chkirate 等人。(2019) 合成了吡唑-乙酰胺衍生物的配位配合物,并使用各种体外分析评估了它们的抗氧化活性。研究结果表明,此类化合物可作为有效的抗氧化剂,这与与氧化应激相关的疾病有关 (Chkirate et al., 2019).
作用机制
Target of Action
The primary targets of this compound are yet to be identified. The compound is a complex molecule and could potentially interact with multiple targets. It’s important to note that the identification of a compound’s targets is a crucial step in understanding its mechanism of action .
Mode of Action
The mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by binding to active sites, thereby modulating their activity
Biochemical Pathways
The biochemical pathways affected by this compound are not yet known. The compound could potentially influence multiple pathways due to its complex structure. Understanding the biochemical pathways affected by a compound is essential for predicting its physiological effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects can be diverse, ranging from changes in cell signaling and function to alterations in cellular morphology .
Action Environment
The action environment of a compound refers to the biological and physical context in which it exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s stability, efficacy, and mode of action . The specific action environment of this compound is currently unknown.
属性
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-6-11-26-19-13-18(7-9-20(19)31-14-23(4,5)22(26)28)25-32(29,30)21-10-8-17(12-15(21)2)24-16(3)27/h7-10,12-13,25H,6,11,14H2,1-5H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZIBWPJFZWJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

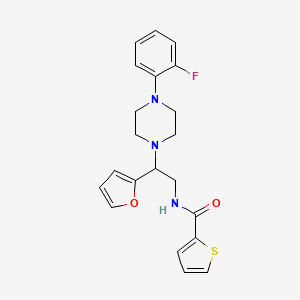
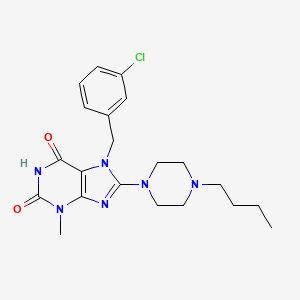
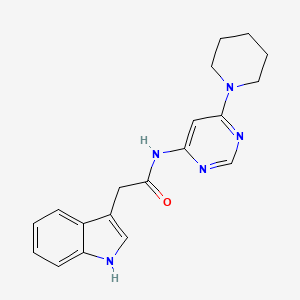
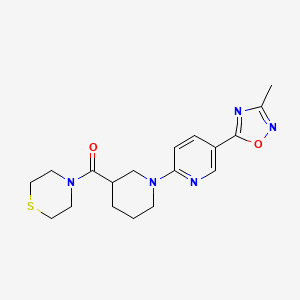
![3-[(5-Amino-2-methylanilino)methyl]benzonitrile](/img/structure/B2940359.png)
![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)

![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)
![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)
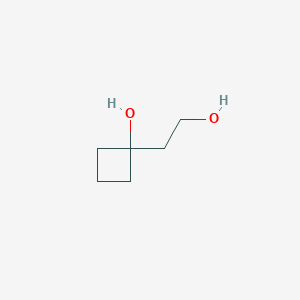
![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2940372.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2940373.png)